2-Allyl-3-methoxyphenol, commonly known as eugenol, is an organic compound belonging to the class of methoxyphenols. This compound is characterized by its aromatic structure, which includes a methoxy group attached to a phenolic ring. Eugenol is naturally occurring and can be found in various essential oils, notably clove oil, and is utilized for its flavoring and aromatic properties. The chemical formula for 2-allyl-3-methoxyphenol is with a CAS number of 97-53-0 .
Eugenol can be synthesized through several methods, including:
The typical reaction for synthesizing eugenol from guaiacol (2-methoxyphenol) involves:
This reaction generally requires controlled conditions to optimize yield and purity.
Eugenol features a phenolic ring with a methoxy group (-OCH₃) and an allyl group (-CH₂=CH-CH₃) attached. The molecular structure can be represented as follows:
The melting point of eugenol is approximately -9.1 °C, and it exists as a solid at room temperature. Its boiling point is around 254 °C .
Eugenol undergoes several chemical reactions due to its functional groups:
The oxidation of eugenol can be represented as follows:
This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide.
Eugenol exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Its mechanism of action often involves:
Studies have shown that eugenol can inhibit the growth of various bacteria and fungi, making it a candidate for use in food preservation and medicinal applications .
Eugenol has diverse applications across various fields:
2-Allyl-3-methoxyphenol (eugenol) is a phenylpropanoid derivative biosynthesized primarily in plants through a conserved enzymatic cascade originating from the shikimate pathway. The precursor L-phenylalanine undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid [4] [5]. Subsequent hydroxylation and methylation reactions yield p-coumaric acid, caffeic acid, and ferulic acid. Ferulic acid is then activated to feruloyl-CoA by 4-coumarate-CoA ligase (4CL), a critical branch point in phenylpropanoid metabolism [5] [6].
Feruloyl-CoA enters the eugenol-specific pathway via reduction to coniferaldehyde by cinnamoyl-CoA reductase (CCR), followed by further reduction to coniferyl alcohol by cinnamyl alcohol dehydrogenase (CAD) [5] [6]. The definitive step involves eugenol synthase (EGS), which catalyzes the reductive displacement of the acetyl group from coniferyl acetate (derived from coniferyl alcohol acetylation) to yield eugenol. EGS belongs to the PIP family of reductases and exhibits strict substrate specificity for coniferyl acetate in plants like basil (Ocimum basilicum) and strawberry (Fragaria × ananassa) [4] [5]. Tissue-specific expression of EGS isoforms (e.g., FaEGS1 in strawberry achenes vs. FaEGS2 in receptacles) governs spatial distribution of eugenol accumulation [5].
Table 1: Key Enzymes in Eugenol Biosynthesis
Enzyme | EC Number | Function | Localization |
---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | Deamination of L-phenylalanine to cinnamic acid | Cytoplasm |
Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | Hydroxylation of cinnamic acid to p-coumaric acid | Endoplasmic reticulum |
4-Coumarate-CoA ligase (4CL) | 6.2.1.12 | Activation of ferulic acid to feruloyl-CoA | Cytoplasm |
Cinnamoyl-CoA reductase (CCR) | 1.2.1.44 | Reduction of feruloyl-CoA to coniferaldehyde | Cytoplasm |
Cinnamyl alcohol dehydrogenase (CAD) | 1.1.1.195 | Reduction of coniferaldehyde to coniferyl alcohol | Cytoplasm |
Eugenol synthase (EGS) | 1.1.1.318 | Conversion of coniferyl acetate to eugenol | Cytoplasm |
The spatial and temporal production of eugenol is tightly controlled by R2R3-MYB transcription factors (TFs) that coordinate the expression of phenylpropanoid pathway genes. In strawberry, FaMYB63 is a master regulator identified through yeast one-hybrid screening using the FaEGS1 promoter. It directly activates FaEGS1, FaEGS2, and FaCAD1, with expression patterns correlating with eugenol accumulation during fruit development [5]. FaMYB63 also hierarchically regulates other TFs, including FaEOBII (a homolog of petunia EOBII) and FaMYB10, forming a coherent regulatory network. Crucially, FaMYB63 expression is suppressed by abscisic acid (ABA) and activated by auxins, linking eugenol biosynthesis to hormonal signaling during ripening [5].
In petunia, the TF EMISSION OF BENZENOIDS II (EOBII) activates genes encoding coniferyl alcohol acetyltransferase and EGS, while ODO1 (ODORANT1) upregulates early phenylpropanoid genes (PAL, C4H) to funnel carbon flux toward eugenol [5] [6]. Loss-of-function mutants of these TFs show >90% reduction in eugenol emission, underscoring their pivotal role [5].
Table 2: Transcription Factors Regulating Eugenol Biosynthesis
Transcription Factor | Plant Species | Target Genes | Regulatory Mechanism |
---|---|---|---|
FaMYB63 | Fragaria × ananassa | FaEGS1, FaEGS2, FaCAD1, FaEOBII, FaMYB10 | Direct promoter binding; auxin-inducible, ABA-repressible |
FaEOBII | Fragaria × ananassa | FaCAD1, FaEGS2 | Activation via interaction with FaDOF2 |
FaMYB10 | Fragaria × ananassa | FaEOBII, flavonoid genes | Master regulator of phenylpropanoid pathway |
EOBII | Petunia hybrida | PhCFAT, PhEGS1 | Enhanced promoter activity of structural genes |
ODO1 | Petunia hybrida | PAL, C4H | Control of early phenylpropanoid flux |
Microbial platforms offer sustainable alternatives for eugenol production by leveraging heterologous pathway reconstruction and precursor engineering. Pseudomonas sp. HR199 harbors a conserved eugenol catabolic pathway where eugenol is oxidized to coniferyl alcohol by eugenol hydroxylase (EhyAB), followed by dehydrogenation to ferulic acid via coniferyl alcohol dehydrogenase (CalA) and coniferyl aldehyde dehydrogenase (CalB) [10]. This pathway has been harnessed for bioproduction: A synthetic gene cassette (ehyAB-calA-calB) expressed in Ralstonia eutropha H16 enabled 93.8% conversion of eugenol to ferulic acid at 2.9 mmol·L⁻¹·h⁻¹, showcasing high efficiency without pathway optimization [10].
Synthetic biology strategies focus on de novo synthesis. In Escherichia coli, balancing phenylpropanoid precursor pools is critical. Overexpression of feedback-resistant aroG (3-deoxy-D-arabinoheptulosonate-7-phosphate synthase) and tyrA (chorismate mutase/prephenate dehydrogenase) enhanced L-tyrosine supply, while tal (tyrosine ammonia-lyase) and 4cl directed flux toward p-coumaric acid [3] [8]. However, functional expression of plant CCR and CAD in microbes remains challenging due to insolubility and cofactor mismatches. Corynebacterium glutamicum engineered for farnesyl diphosphate (FPP) overproduction (via dxs and idi overexpression) efficiently converted exogenous ferulic acid to eugenol when expressing EGS, demonstrating precursor flexibility [8].
Table 3: Key Genes for Microbial Eugenol Biotransformation
Gene | Source Organism | Encoded Enzyme | Function in Pathway |
---|---|---|---|
ehyAB | Pseudomonas sp. HR199 | Eugenol hydroxylase | Converts eugenol to coniferyl alcohol |
calA | Pseudomonas sp. HR199 | Coniferyl alcohol dehydrogenase | Oxidizes coniferyl alcohol to coniferyl aldehyde |
calB | Pseudomonas sp. HR199 | Coniferyl aldehyde dehydrogenase | Oxidizes coniferyl aldehyde to ferulic acid |
ubiC | Escherichia coli | Chorismate pyruvate-lyase | Converts chorismate to p-hydroxybenzoate |
egs | Ocimum basilicum | Eugenol synthase | Produces eugenol from coniferyl acetate |
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